molecular formula C7H4BrIN2 B1292565 7-Bromo-3-iodo-1H-indazole CAS No. 944904-26-1

7-Bromo-3-iodo-1H-indazole

Cat. No. B1292565
CAS RN: 944904-26-1
M. Wt: 322.93 g/mol
InChI Key: QRNJULUTBLCRHI-UHFFFAOYSA-N
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Description

“7-Bromo-3-iodo-1H-indazole” is a compound with the molecular formula C7H4BrIN2 . It has a molecular weight of 322.93 g/mol . The IUPAC name for this compound is 7-bromo-3-iodo-2H-indazole .


Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . This review aims to summarize the recent advances in various methods for the synthesis of indazole derivatives .


Molecular Structure Analysis

The molecular structure of “7-Bromo-3-iodo-1H-indazole” includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole .


Chemical Reactions Analysis

The chemical reactions of indazole derivatives are complex and can involve a wide range of functional groups . For example, comparative reactions between different benzene halides (fluoro-, chloro-, bromo- and iodo-benzenes) and hydrazine hydrate have been carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-3-iodo-1H-indazole” include a molecular weight of 322.93 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . The exact mass is 321.86026 g/mol, and the monoisotopic mass is also 321.86026 g/mol .

Scientific Research Applications

Anticancer Research

7-Bromo-3-iodo-1H-indazole: has shown promise in anticancer research due to its potential to act as a scaffold for the development of new chemotherapeutic agents. The indazole ring system is a common feature in many pharmacologically active compounds, and modifications to this core structure can lead to the discovery of novel anticancer drugs .

Anti-Inflammatory Agents

The indazole moiety is known to possess anti-inflammatory properties. As such, 7-Bromo-3-iodo-1H-indazole could serve as a key intermediate in the synthesis of new anti-inflammatory medications, potentially offering improved efficacy or reduced side effects compared to existing treatments .

Antidepressant Compounds

Research into the therapeutic potential of indazole derivatives has included their use as antidepressants. The structural versatility of 7-Bromo-3-iodo-1H-indazole allows for the creation of compounds that could interact with neural pathways and receptors involved in mood regulation .

Antibacterial Applications

Indazoles have been explored for their antibacterial activity, and 7-Bromo-3-iodo-1H-indazole could be utilized in the design of new antibacterial agents, especially in the fight against drug-resistant bacterial strains .

Antihypertensive Uses

The indazole nucleus is a component of several antihypertensive drugs7-Bromo-3-iodo-1H-indazole may be employed in the development of novel antihypertensive therapies that target specific pathways to regulate blood pressure .

Phosphoinositide 3-Kinase Inhibitors

Indazole derivatives can act as selective inhibitors of phosphoinositide 3-kinase δ, which has implications for the treatment of respiratory diseases7-Bromo-3-iodo-1H-indazole could be a precursor in synthesizing these inhibitors .

Synthetic Methodology

The compound is also significant in synthetic chemistry, where it can be used in the development of new synthetic methodologies for constructing indazole rings, which are crucial in medicinal chemistry .

Material Science

Beyond biomedical applications, 7-Bromo-3-iodo-1H-indazole might find use in material science, particularly in the synthesis of organic compounds that have specific electronic or photonic properties .

Safety And Hazards

The safety and hazards of “7-Bromo-3-iodo-1H-indazole” are not well-documented . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for “7-Bromo-3-iodo-1H-indazole” and similar compounds are likely to involve further exploration of their synthesis and biological activities . Given their wide range of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities .

properties

IUPAC Name

7-bromo-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNJULUTBLCRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646581
Record name 7-Bromo-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-iodo-1H-indazole

CAS RN

944904-26-1
Record name 7-Bromo-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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